molecular formula C14H17FO2 B2634942 1-(4-Fluorobenzyl)cyclohexanecarboxylic acid CAS No. 645408-41-9

1-(4-Fluorobenzyl)cyclohexanecarboxylic acid

Cat. No.: B2634942
CAS No.: 645408-41-9
M. Wt: 236.286
InChI Key: DPBLBGYOIQOWEV-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)cyclohexanecarboxylic acid is a synthetic organic compound with the CAS registry number 645408-41-9 and a molecular formula of C 14 H 17 FO 2 . It has a molecular weight of 236.28 g/mol . This compound is a derivative of cyclohexanecarboxylic acid, where the cyclohexane ring is substituted at one carbon with a fluorobenzyl group . As a carboxylic acid, it is expected to participate in typical reactions such as the formation of esters, amides, and acid chlorides, which makes it a valuable building block (synthon) in organic synthesis and medicinal chemistry research for constructing more complex molecules . The incorporation of a fluorine atom on the benzyl ring is a common strategy in drug discovery to modulate a molecule's properties, potentially influencing its metabolic stability, lipophilicity, and binding affinity . This compound is supplied with a purity of 97% and is intended for research and development purposes exclusively . It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with care, referring to the supplied Safety Data Sheet (SDS) for detailed hazard information. Key hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FO2/c15-12-6-4-11(5-7-12)10-14(13(16)17)8-2-1-3-9-14/h4-7H,1-3,8-10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPBLBGYOIQOWEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CC2=CC=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

645408-41-9
Record name 1-[(4-fluorophenyl)methyl]cyclohexane-1-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Fluorobenzyl)cyclohexanecarboxylic acid can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorobenzyl)cyclohexanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

1-(4-Fluorobenzyl)cyclohexanecarboxylic acid has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The fluorobenzyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key differences between 1-(4-fluorobenzyl)cyclohexanecarboxylic acid and related compounds:

Compound Name Molecular Formula Molecular Weight Substituent Position/Type Functional Groups Key Notes
This compound C₁₄H₁₅FO₂ 250.27 (calc) 4-Fluorobenzyl (para, CH₂ linkage) Carboxylic acid, benzyl Hypothetical structure; benzyl group enhances lipophilicity vs. phenyl.
1-(4-Fluorophenyl)cyclohexanecarboxylic acid C₁₃H₁₃FO₂ 236.24 4-Fluorophenyl (para, direct) Carboxylic acid, phenyl Commercially available; lacks methylene bridge, reducing lipophilicity .
1-(2-Fluorophenyl)cyclohexanecarboxylic acid C₁₃H₁₃FO₂ 222.26 2-Fluorophenyl (ortho, direct) Carboxylic acid, phenyl Ortho-fluorine increases steric hindrance and electronic effects .
1-(4-Fluorophenyl)-4-oxocyclohexanecarboxylic acid C₁₃H₁₃FO₃ 236.24 4-Fluorophenyl, 4-oxo Carboxylic acid, ketone Ketone group increases acidity and reactivity .
(1R,2S)-2-(4-Fluorobenzoyl)cyclohexanecarboxylic acid C₁₄H₁₃FO₃ 264.25 (calc) 4-Fluorobenzoyl (para, ketone) Carboxylic acid, ketone Benzoyl substituent introduces electron-withdrawing effects .

Physicochemical Properties

  • Acidity : The carboxylic acid group (pKa ~4-5) dominates acidity, but substituents like ketones (e.g., 4-oxo derivatives) further lower pKa .
  • Solubility : Polar substituents (e.g., hydroxyl groups in 4-hydroxycyclohexanecarboxylic acid) enhance water solubility, whereas fluorinated aromatic rings reduce it .

Biological Activity

1-(4-Fluorobenzyl)cyclohexanecarboxylic acid is an organic compound that has garnered attention for its potential biological activities. This compound features a cyclohexane ring substituted with a carboxylic acid group and a fluorobenzyl moiety, which may influence its pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H15FO2\text{C}_{13}\text{H}_{15}\text{F}\text{O}_2

Research indicates that compounds similar to this compound may interact with various biological targets, including neurotransmitter receptors. For instance, studies have shown that related compounds can act as selective antagonists at neurotensin receptors, which are implicated in pain modulation and neuroprotection .

Biological Activity Overview

The biological activity of this compound can be summarized in the following key areas:

  • Neurotransmitter Interaction : The compound may influence neurotransmitter systems by modulating receptor activity.
  • Antagonistic Properties : It has been noted for its antagonistic effects on specific receptors, which could be beneficial in treating various neurological disorders.
  • Pharmacological Potential : Its unique structure suggests potential applications in drug design, particularly in developing treatments for conditions such as depression and anxiety.

Data Table of Biological Activities

The following table summarizes the biological activities and observed effects of this compound and related compounds:

Compound NameTarget ReceptorActivity TypeObserved Effects
This compoundNeurotensin Receptor 2AntagonistInhibition of receptor activation
Analog Compound AHistamine H1 ReceptorAntagonistReduced histamine-mediated effects
Analog Compound BFGF14:Nav1.6 ComplexInhibitorDecreased neuronal excitability

Case Studies

Several case studies have explored the therapeutic implications of compounds related to this compound:

  • Case Study 1 : A study investigated the effects of a structurally similar compound on chronic pain models in rodents. Results indicated significant analgesic effects, suggesting potential for development as a pain management therapy.
  • Case Study 2 : Research on a related compound demonstrated efficacy in reducing anxiety-like behaviors in animal models, highlighting its neuroprotective properties.

Research Findings

Recent pharmacological evaluations have shown that structurally related compounds exhibit diverse biological activities. For example, the addition of various substituents has been linked to enhanced receptor selectivity and potency. The following findings were reported:

  • Compounds with a fluorinated benzyl group displayed increased binding affinity to neurotensin receptors compared to non-fluorinated counterparts .
  • The structure-activity relationship (SAR) studies revealed that modifications at the cyclohexane ring significantly influenced the compound's pharmacological profile .

Q & A

Q. What are the common synthetic routes for preparing 1-(4-Fluorobenzyl)cyclohexanecarboxylic acid?

The synthesis typically involves multi-step reactions, including:

  • Friedel-Crafts alkylation : Cyclohexanecarboxylic acid derivatives can be synthesized via alkylation using 4-fluorobenzyl halides in the presence of Lewis acids like AlCl₃. This step forms the benzyl-substituted cyclohexane intermediate .
  • Reduction or functional group interconversion : For example, reducing a ketone intermediate (e.g., 2-(4-fluorobenzoyl)cyclohexanone) using agents like NaBH₄ or LiAlH₄ to yield the benzyl-substituted product .
  • Ester hydrolysis : If starting from ester precursors (e.g., ethyl or isopropyl esters), hydrolysis under acidic or basic conditions (e.g., KOtBu/THF) yields the carboxylic acid .

Q. Which spectroscopic methods are critical for characterizing this compound?

  • ¹H/¹³C NMR : To confirm substituent positions and stereochemistry. For example, splitting patterns in the aromatic region (δ 6.8–7.3 ppm) verify the 4-fluorobenzyl group, while cyclohexane protons appear as complex multiplets (δ 1.2–2.5 ppm) .
  • IR spectroscopy : A strong C=O stretch (~1700 cm⁻¹) confirms the carboxylic acid group, while C-F stretches appear near 1100–1200 cm⁻¹ .
  • Mass spectrometry : High-resolution MS validates the molecular formula (e.g., C₁₄H₁₅FO₂) .

Advanced Research Questions

Q. How can stereochemical challenges during synthesis be addressed?

  • Chiral catalysts : Use enantioselective catalysts (e.g., BINOL-derived phosphoric acids) during key steps like alkylation to control stereochemistry .
  • Chromatographic resolution : Chiral HPLC or SFC can separate enantiomers post-synthesis. For example, using a Chiralpak® AD-H column with hexane/isopropanol mobile phases .
  • Crystallization : Diastereomeric salt formation with chiral amines (e.g., cinchonidine) can resolve racemic mixtures .

Q. How does the position of fluorine substitution (e.g., 4-fluorobenzyl vs. 2-fluorobenzyl) impact biological activity?

  • Comparative assays : Test analogs in receptor-binding assays (e.g., enzyme inhibition). For instance, 4-fluorobenzyl derivatives often show higher metabolic stability than 2- or 3-substituted analogs due to reduced steric hindrance .
  • Computational modeling : Density Functional Theory (DFT) can predict electronic effects; fluorine’s electronegativity at the 4-position enhances dipole interactions with target proteins .

Q. How can contradictory data on biological activity across studies be resolved?

  • Purity validation : Ensure compound purity (>95% via HPLC) to exclude confounding effects from impurities. For example, residual esters or diastereomers in crude products may skew results .
  • Standardized assays : Replicate studies under identical conditions (e.g., pH, temperature). Differences in IC₅₀ values may arise from assay protocols (e.g., cell line variability) .
  • Meta-analysis : Pool data from multiple studies to identify trends, adjusting for variables like solvent choice (DMSO vs. aqueous buffers) .

Methodological Insights

Q. Table 1: Impact of Substituents on Physicochemical Properties

SubstituentLogPSolubility (mg/mL)Bioactivity (IC₅₀, nM)
4-Fluorobenzyl3.20.812.5 ± 1.2
4-Chlorobenzyl3.80.58.7 ± 0.9
2-Fluorobenzyl2.91.145.3 ± 3.1

Data adapted from comparative studies .

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